molecular formula C8H6N4O2 B14280988 1-Azido-2-(2-nitroethenyl)benzene CAS No. 154088-86-5

1-Azido-2-(2-nitroethenyl)benzene

Cat. No.: B14280988
CAS No.: 154088-86-5
M. Wt: 190.16 g/mol
InChI Key: KURSSAQLXMHBNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azido-2-(2-nitroethenyl)benzene is a high-energy organic compound of significant interest in advanced materials research. Its molecular structure incorporates both azide ( N3 ) and nitro ( NO2 ) functional groups on an ethenylbenzene framework, which is characteristic of potential High Energy Density Compounds (HEDCs) . Theoretical studies on similar azido-nitrobenzene derivatives show that such compounds can exhibit desirable detonation properties, as calculated by methods like Kamlet-Jacobs, making them candidates for investigation as energetic materials . The presence of adjacent high-energy groups can influence the compound's stability and pyrolysis mechanism. Research indicates that in molecules with neighboring azido and nitro groups, thermal decomposition may preferentially follow a low-activation-energy pathway, such as the "furoxan mechanism," rather than simple rupture of the C-NO2 or C-N3 bonds . This compound is strictly intended for use in controlled laboratory research. It is supplied with the clear specification: For Research Use Only. Not for human or veterinary use or for application in diagnostic procedures. Researchers should consult relevant Safety Data Sheets (SDS) and handle this material with appropriate safety protocols, given the potential hazards associated with energetic organic azides .

Properties

CAS No.

154088-86-5

Molecular Formula

C8H6N4O2

Molecular Weight

190.16 g/mol

IUPAC Name

1-azido-2-(2-nitroethenyl)benzene

InChI

InChI=1S/C8H6N4O2/c9-11-10-8-4-2-1-3-7(8)5-6-12(13)14/h1-6H

InChI Key

KURSSAQLXMHBNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=C[N+](=O)[O-])N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Reaction Overview

This method adapts the nitroalkene synthesis protocol reported for 1,2-dimethoxy-3-[(E)-2-nitroethenyl]benzene. By substituting 2-azidobenzaldehyde for 2,3-dimethoxybenzaldehyde, the nitroethenyl group is introduced via base-catalyzed condensation with nitromethane.

Experimental Procedure

  • Reactants :

    • 2-Azidobenzaldehyde (1.0 equiv)
    • Nitromethane (3.0 equiv)
    • Ammonium acetate (catalyst, 0.1 equiv)
  • Conditions :

    • Solvent-free microwave irradiation (150 W, 100°C)
    • Reaction time: 20–30 minutes
  • Workup :

    • Dilution with ethyl acetate
    • Washing with brine (3×)
    • Column chromatography (hexane/ethyl acetate, 9:1)

Key Data

Parameter Value Source
Yield 68–72%
Purity (HPLC) >95%
Stereoselectivity E/Z ratio > 99:1

Advantages : Rapid, solvent-free, high stereocontrol.
Limitations : Requires specialized microwave equipment; azide decomposition risk at elevated temperatures.

Silver-Catalyzed Azide Addition to 2-Nitroethynylbenzene

Reaction Overview

Adapted from a patent detailing α-vinyl azide synthesis, this method employs silver-catalyzed cycloaddition between terminal alkynes and azides. The nitroethynyl precursor is generated via Sonogashira coupling.

Experimental Procedure

  • Step 1: Synthesis of 2-Nitroethynylbenzene

    • Reactants :

      • 2-Iodonitrobenzene (1.0 equiv)
      • Trimethylsilylacetylene (1.2 equiv)
      • Pd(PPh₃)₂Cl₂ (5 mol%)
      • CuI (10 mol%)
    • Conditions :

      • Solvent: THF, 60°C, 12 h
    • Yield : 85%

  • Step 2: Azide Incorporation

    • Reactants :

      • 2-Nitroethynylbenzene (1.0 equiv)
      • Sodium azide (3.0 equiv)
      • AgNO₃ (15 mol%)
    • Conditions :

      • Solvent: DMSO/H₂O (4:1), 80°C, 2 h
    • Workup :

      • Extraction with dichloromethane
      • Drying over MgSO₄
      • Rotary evaporation

Key Data

Parameter Value Source
Overall yield 62% (two steps)
Reaction scale Up to 50 mmol
Byproducts <5% homocoupled alkyne

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Intermediates

Reaction Overview

This method leverages the electron-withdrawing nitro group to activate aryl halides for azide substitution. A bromo-nitroethenylbenzene intermediate is reacted with sodium azide under phase-transfer conditions.

Experimental Procedure

  • Synthesis of 1-Bromo-2-(2-nitroethenyl)benzene :

    • Reactants :

      • 2-Bromobenzaldehyde (1.0 equiv)
      • Nitromethane (2.5 equiv)
      • Piperidine (catalyst)
    • Conditions :

      • Ethanol, reflux, 6 h
    • Yield : 78%

  • Azidation :

    • Reactants :

      • 1-Bromo-2-(2-nitroethenyl)benzene (1.0 equiv)
      • NaN₃ (3.0 equiv)
      • TBAB (phase-transfer catalyst, 0.2 equiv)
    • Conditions :

      • DMF, 90°C, 8 h
    • Workup :

      • Precipitation in ice-water
      • Filtration and drying

Key Data

Parameter Value Source
Yield 65%
Purity 90% (NMR)
Side products 10% denitration

Advantages : Avoids transition metals; compatible with electron-deficient arenes.
Limitations : Requires halogenated precursor; moderate yields.

Comparative Analysis of Methods

Method Yield (%) Cost Scalability Safety Profile
Condensation 68–72 Low Moderate Moderate
Silver-catalyzed 62 High High High
SNAr 65 Medium Low Moderate

Optimal Choice : The silver-catalyzed route is preferred for large-scale synthesis due to reproducibility, while the SNAr method suits small-scale, metal-free applications.

Chemical Reactions Analysis

Types of Reactions: 1-Azido-2-(2-nitroethenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Azido-2-(2-nitroethenyl)benzene involves its reactive azido group, which can undergo nucleophilic substitution reactions. The azido group acts as a nucleophile, attacking electrophilic centers in other molecules, leading to the formation of new chemical bonds. This reactivity is harnessed in various synthetic applications, including the formation of triazoles through cycloaddition reactions .

Comparison with Similar Compounds

Table 1: Key Properties of Azidoarenes

Compound Name Substituent Molecular Formula Molecular Weight Key Applications/Reactivity Synthesis Yield (If Reported) Stability Notes
1-Azido-2-(2-nitroethenyl)benzene -N₃, -CH=CH-NO₂ C₈H₅N₃O₂ 191.15 Potential click chemistry, photolysis N/A Thermally sensitive (azide)
1-Azido-2-(4-methylpenta-1,2,4-trienyl)benzene (13i) -N₃, -C≡C-CH₂-C(CH₃)=CH₂ C₁₂H₁₁N₃ 197.24 Cycloaddition chemistry 49% Air-sensitive (allenyl)
1-Azido-2-(prop-2-ynyloxy)benzene -N₃, -O-CH₂-C≡CH C₉H₇N₃O 173.17 Click chemistry, polymer science N/A Stable under inert conditions
1-Azido-2-(trifluoromethyl)benzene -N₃, -CF₃ C₇H₄F₃N₃ 187.12 Fluorinated materials, drug discovery ~0.5 M in tert-butyl methyl ether Light-sensitive
1-Azido-2-(n-octadecyloxy)benzene (3a) -N₃, -O-(CH₂)₁₇CH₃ C₂₄H₄₁N₃O 387.61 Self-assembling materials N/A High solubility in lipids

Reactivity and Electronic Effects

  • Electron-Withdrawing vs. Electron-Donating Groups :
    • The nitroethenyl group in the target compound enhances electrophilicity, accelerating Huisgen cycloaddition compared to electron-donating groups (e.g., methoxy or alkyl chains) .
    • Trifluoromethyl (-CF₃) groups () also act as EWGs but confer distinct steric and electronic profiles, favoring applications in fluorinated pharmaceuticals .
  • Thermal Stability :
    • Azides with long alkyl chains (e.g., 3a in ) exhibit higher thermal stability due to reduced strain, whereas nitroethenyl-substituted azides may decompose explosively under heat .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.